4-(4-Tert-butylphenoxy)benzonitrile
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Overview
Description
4-(4-Tert-butylphenoxy)benzonitrile is an organic compound with the molecular formula C17H17NO. It is characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of 4-(4-Tert-butylphenoxy)benzonitrile are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play crucial roles in the regulation of neurotransmitters in the brain. H3R is involved in the release and synthesis of histamine and other neurotransmitters, while MAO B is responsible for the breakdown of dopamine .
Mode of Action
This compound acts as an antagonist at the H3R and an inhibitor of MAO B . As an H3R antagonist, it blocks the action of histamine at the H3 receptor, potentially enhancing the release of neurotransmitters. As an MAO B inhibitor, it prevents the breakdown of dopamine, thereby increasing its availability .
Biochemical Pathways
The compound’s action on H3R and MAO B affects the dopaminergic pathways in the brain . By blocking H3R and inhibiting MAO B, it can increase the levels of dopamine, a neurotransmitter that plays a key role in reward, motivation, and motor control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-tert-butylphenol with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of efficient purification techniques such as recrystallization or chromatography is essential to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy and benzonitrile moieties can undergo oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 4-(4-tert-butylphenoxy)benzoate, while reduction of the nitrile group can produce the corresponding amine.
Scientific Research Applications
4-(4-Tert-butylphenoxy)benzonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenoxy)benzonitrile
- 4-(4-Ethylphenoxy)benzonitrile
- 4-(4-Isopropylphenoxy)benzonitrile
Uniqueness
4-(4-Tert-butylphenoxy)benzonitrile is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. This influences its reactivity and makes it a valuable compound for studying steric hindrance and electronic effects in organic reactions. Additionally, the combination of the phenoxy and benzonitrile moieties provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBRKCMNFNKTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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